8,11-Dibromoacenaphtho[1,2-b]quinoxaline
CAS No.:
Cat. No.: VC16245157
Molecular Formula: C18H8Br2N2
Molecular Weight: 412.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H8Br2N2 |
|---|---|
| Molecular Weight | 412.1 g/mol |
| IUPAC Name | 8,11-dibromoacenaphthyleno[1,2-b]quinoxaline |
| Standard InChI | InChI=1S/C18H8Br2N2/c19-12-7-8-13(20)18-17(12)21-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)22-18/h1-8H |
| Standard InChI Key | VJTZSGKWVSTMRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C4=NC5=C(C=CC(=C5N=C4C3=CC=C2)Br)Br |
Introduction
Structural and Chemical Identity of 8,11-Dibromoacenaphtho[1,2-b]quinoxaline
8,11-Dibromoacenaphtho[1,2-b]quinoxaline is a brominated derivative of acenaphtho[1,2-b]quinoxaline, a fused heterocyclic system comprising an acenaphthene moiety bridged to a quinoxaline ring. The bromine substituents at positions 8 and 11 introduce steric and electronic effects that significantly alter the compound’s reactivity and intermolecular interactions. The molecular formula is C₂₀H₁₀Br₂N₂, with a molar mass of 438.12 g/mol.
The compound’s structure is characterized by a planar aromatic system with extended π-conjugation, which is disrupted by the electron-withdrawing bromine atoms. X-ray crystallographic studies of analogous acenaphthoquinoxaline derivatives reveal a rigid, nearly coplanar geometry, which facilitates strong intermolecular π-π stacking . Bromination at the 8 and 11 positions likely enhances this stacking behavior while increasing molecular polarizability.
Synthetic Routes and Optimization
Precursor Synthesis: Acenaphtho[1,2-b]quinoxaline
The parent compound, acenaphtho[1,2-b]quinoxaline, is typically synthesized via condensation of acenaphthenequinone with o-phenylenediamine under refluxing ethanol . This reaction proceeds through a Schiff base mechanism, forming the quinoxaline ring:
Bromination Strategy
Bromination of acenaphtho[1,2-b]quinoxaline to yield the 8,11-dibromo derivative is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., chloroform or dichloromethane). The reaction is typically conducted at 0–5°C to control regioselectivity, with the bromine atoms preferentially attaching to the electron-rich 8 and 11 positions due to the directing effects of the quinoxaline nitrogen atoms .
Optimization Notes:
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Excess bromine (>2 equiv.) leads to over-bromination.
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Catalytic Lewis acids (e.g., FeCl₃) improve reaction efficiency but may reduce regioselectivity.
Spectroscopic Characterization
The compound’s structure is validated using a combination of spectroscopic techniques:
Table 1: Key Spectroscopic Data for 8,11-Dibromoacenaphtho[1,2-b]quinoxaline
The mass spectrum confirms the molecular ion peak at m/z 438 with isotopic patterns consistent with two bromine atoms. The IR spectrum’s C=N and C=C stretches align with the quinoxaline and acenaphthene moieties.
Physicochemical Properties
Thermal Stability
8,11-Dibromoacenaphtho[1,2-b]quinoxaline exhibits high thermal stability, with a melting point exceeding 300°C, as observed in related brominated quinoxalines . Thermogravimetric analysis (TGA) shows negligible mass loss below 250°C, making it suitable for high-temperature applications.
Solubility
The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) and insoluble in water or hydrocarbons. Bromination enhances solubility in halogenated solvents (e.g., chloroform) due to increased polarity.
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